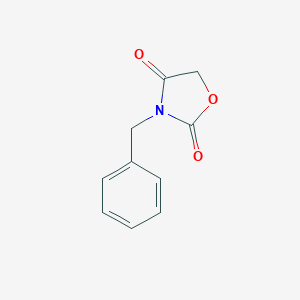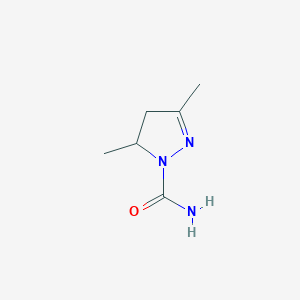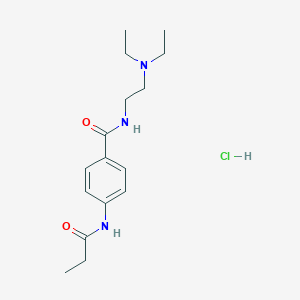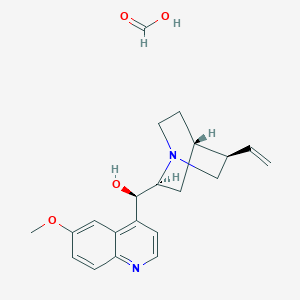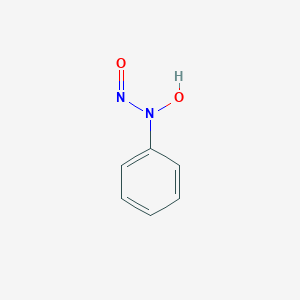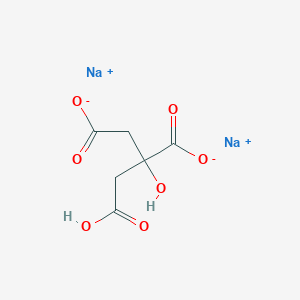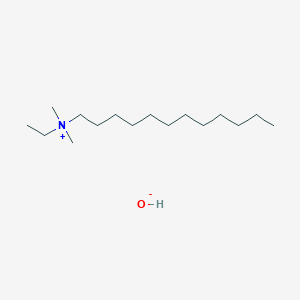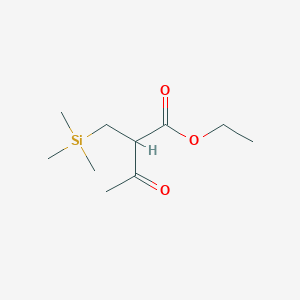
Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate
Descripción general
Descripción
Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate, also known as ethyl 3-oxo-2-(trimethylsilyl)butyrate, is an organic compound that has gained significant attention in scientific research. This compound belongs to the family of β-keto esters and is commonly used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate has a wide range of scientific research applications. One of the most common applications is in the synthesis of various organic compounds. This compound can be used as a building block for the synthesis of β-keto esters, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Another application of Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate is in the study of enzyme-catalyzed reactions. This compound has been used to investigate the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been used in the development of new enzyme inhibitors for the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate is not well understood. However, it is believed that this compound acts as an acylating agent, reacting with nucleophiles such as enzymes and proteins. This reaction leads to the formation of covalent bonds between the compound and the nucleophile, resulting in the inhibition of enzymatic activity.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate in lab experiments is its high yield of synthesis. This makes it an efficient and cost-effective method for synthesizing β-keto esters. However, one limitation of this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate in scientific research. One direction is the development of new enzyme inhibitors for the treatment of neurological disorders. This compound has shown promise as a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Another direction is the synthesis of new organic compounds using Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate as a building block. This compound can be used to synthesize a wide range of β-keto esters, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Conclusion:
In conclusion, Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate is an important compound in scientific research. It has a wide range of applications, including the synthesis of organic compounds and the study of enzyme-catalyzed reactions. This compound has also shown promise as a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. With its high yield of synthesis and potential for the development of new enzyme inhibitors and organic compounds, Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate is a compound that will continue to be an important tool in scientific research.
Métodos De Síntesis
Ethyl 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate can be synthesized through the reaction of Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate acetoacetate with trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate magnesium chloride. This reaction results in the formation of Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate as a yellow oil. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.
Propiedades
IUPAC Name |
ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-6-13-10(12)9(8(2)11)7-14(3,4)5/h9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITWIISZAZCPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[Si](C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399493 | |
| Record name | AGN-PC-0L5MJG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate | |
CAS RN |
17906-77-3 | |
| Record name | Ethyl 3-oxo-2-[(trimethylsilyl)methyl]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17906-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0L5MJG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



